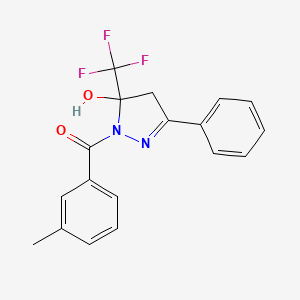
1-(3-methylbenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a pyrazolone derivative that has been found to have various biological and pharmacological properties.
作用機序
The mechanism of action of MPTP involves its conversion into MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPTP-induced Parkinsonism has been extensively studied in animal models, and it has been found that MPTP causes a significant reduction in dopamine levels and dopaminergic neuron loss in the substantia nigra. MPTP also induces oxidative stress, mitochondrial dysfunction, and neuroinflammation.
実験室実験の利点と制限
MPTP has been widely used as a model for Parkinson's disease in animal studies. One of the advantages of using MPTP as a model is its ability to selectively target dopaminergic neurons, leading to a more specific and reproducible model of Parkinson's disease. However, MPTP has some limitations, such as its inability to replicate all the features of Parkinson's disease, including the presence of Lewy bodies.
将来の方向性
There are several future directions for the use of MPTP in scientific research. One of the areas of interest is the development of new therapeutic strategies for Parkinson's disease based on MPTP-induced Parkinsonism. Another area of interest is the use of MPTP as a tool to study the role of oxidative stress and mitochondrial dysfunction in neurodegenerative diseases. Additionally, the development of new animal models that more closely mimic the pathophysiology of Parkinson's disease is an area of active research.
Conclusion:
In conclusion, MPTP is a synthetic compound that has been widely used in scientific research for its various biological and pharmacological properties. MPTP-induced Parkinsonism has been extensively studied in animal models, and it has been found to cause dopaminergic neuron loss, oxidative stress, and mitochondrial dysfunction. MPTP has advantages and limitations as a model for Parkinson's disease, and there are several future directions for its use in scientific research.
合成法
MPTP can be synthesized using various methods. One of the most commonly used methods is the reaction of 3-methylbenzoyl chloride with 3-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction results in the formation of MPTP as a white solid.
科学的研究の応用
MPTP has been extensively used in scientific research for its various biological and pharmacological properties. One of the most significant applications of MPTP is its use as a dopaminergic neurotoxin. MPTP selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animals and humans.
特性
IUPAC Name |
[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-12-6-5-9-14(10-12)16(24)23-17(25,18(19,20)21)11-15(22-23)13-7-3-2-4-8-13/h2-10,25H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJVWZUMKYHATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CC=C3)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

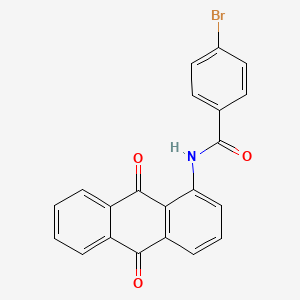
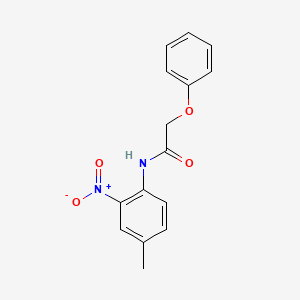
![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)
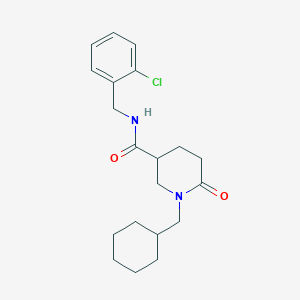
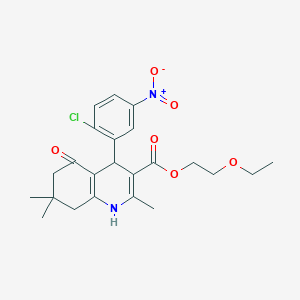
![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4975208.png)
![1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4975220.png)
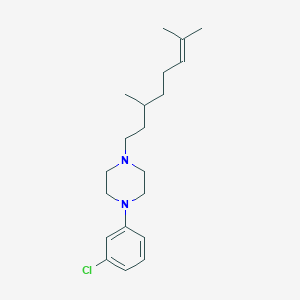
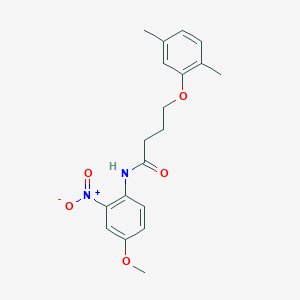
![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4975230.png)
![4-[4-(diethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4975238.png)
![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4975253.png)
